Dimethyl(piperidin-2-yl)phosphine oxide
CAS No.: 2287273-49-6
Cat. No.: VC8346532
Molecular Formula: C7H16NOP
Molecular Weight: 161.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287273-49-6 |
|---|---|
| Molecular Formula | C7H16NOP |
| Molecular Weight | 161.18 |
| IUPAC Name | 2-dimethylphosphorylpiperidine |
| Standard InChI | InChI=1S/C7H16NOP/c1-10(2,9)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | SGQGPVKQRKTOLP-UHFFFAOYSA-N |
| SMILES | CP(=O)(C)C1CCCCN1 |
| Canonical SMILES | CP(=O)(C)C1CCCCN1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of a six-membered piperidine ring with a phosphorus atom at the 2-position, bonded to two methyl groups and an oxygen atom (Figure 1). The hydrochloride salt (C₇H₁₇ClNOP, CAS 2411305-53-6) is commonly isolated to enhance stability . Its IUPAC name, 2-dimethylphosphorylpiperidine, reflects this arrangement, while the InChI key (SGQGPVKQRKTOLP-UHFFFAOYSA-N) provides a unique identifier for computational studies.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Phospha-Mannich Condensation
A scalable route involves reacting HP(O)Me₂ (dimethylphosphine oxide) with cyclic imines or monoprotected diamines under acidic conditions. This Kabachnik-Fields-type reaction yields azetidine, pyrrolidine, and piperidine derivatives in 44–60% isolated yields. For instance, piperazin-1-ylmethyl derivatives are obtained via condensation with paraformaldehyde and subsequent hydrogenolysis .
Palladium-Catalyzed Cross-Coupling
Vinyl triflate intermediates, generated from ketones, undergo palladium-catalyzed coupling with HP(O)Me₂ to form unsaturated phosphine oxides. Hydrogenation of these intermediates produces saturated analogs, such as 2,2-dimethylpyrrolidin-3-yl derivatives, in 58–84% yields .
Table 2: Representative Synthetic Routes
| Starting Material | Key Step | Yield (%) | Scale (g) |
|---|---|---|---|
| Piperidine + HP(O)Me₂ | Phospha-Mannich condensation | 93 | 50+ |
| 4-Oxoproline derivative | Triflation/coupling | 80 | 25 |
| 2-Chloroacetaldehyde | Epoxide ring opening | 85 | 70 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The phosphine oxide group enhances aqueous solubility but reduces membrane permeability due to high polarity (LogD = 0.78) . Structural modifications, such as gem-dimethyl substitution on the piperidine ring, improve lipophilicity (LogD = 1.33) and oral bioavailability .
Metabolic Stability
Applications in Drug Discovery
Kinase Inhibition
The compound serves as a key scaffold in selective CDK7 inhibitors (e.g., SY-5609). Its phosphine oxide moiety forms hydrogen bonds with kinase hinge regions, enhancing target affinity while minimizing off-target effects .
Table 3: Biological Activity Data
| Derivative | CDK7 IC₅₀ (nM) | Selectivity (vs CDK2/9) | Oral Bioavailability (%) |
|---|---|---|---|
| Phosphine oxide analog | 1.2 | >100-fold | 39 |
| gem-Dimethyl variant | 0.8 | >500-fold | 62 |
Molecular Shape Analysis
Piperidine derivatives with C-substituents exhibit superior drug-like properties compared to unsubstituted analogs:
-
Fsp³: 0.71 vs 0.45 (higher saturation)
-
Plane of Best Fit (PBF): 0.85 vs 0.92 (reduced flatness)
-
Principal Moment of Inertia (PMI): Clustered in 3D space, indicating consistent molecular geometry .
Comparative Analysis with Structural Analogs
Morpholine and Azetidine Derivatives
Morpholine analogs show reduced metabolic stability due to the oxygen atom’s susceptibility to oxidation. Azetidine-containing phosphine oxides, while synthetically accessible, suffer from ring strain-induced reactivity .
Pyridine-Based Phosphine Oxides
Pyridinyl variants (e.g., dimethyl(2-pyridyl)phosphine oxide) exhibit stronger hydrogen bonding but poorer solubility profiles. The piperidine ring’s saturation provides conformational flexibility absent in aromatic systems .
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